molecular formula C8H16O2 B2378214 1-(Hydroxymethyl)-2-methylcyclohexanol CAS No. 101869-70-9

1-(Hydroxymethyl)-2-methylcyclohexanol

Cat. No.: B2378214
CAS No.: 101869-70-9
M. Wt: 144.214
InChI Key: DJFFQUJMGMVNIW-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-methylcyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 2-methylcyclohexanone using sodium borohydride (NaBH4) in the presence of methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methylcyclohexanone using a palladium catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-methylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed:

    Oxidation: 2-methylcyclohexanecarboxylic acid.

    Reduction: 2-methylcyclohexanol.

    Substitution: 1-(Chloromethyl)-2-methylcyclohexane.

Scientific Research Applications

1-(Hydroxymethyl)-2-methylcyclohexanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxylation and methylation.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s structure allows it to undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-Methylcyclohexanol: Lacks the hydroxymethyl group, resulting in different chemical reactivity and applications.

    1-(Hydroxymethyl)cyclohexanol: Similar structure but without the methyl group, affecting its physical and chemical properties.

    Hydroxymethylfurfural: Contains a furan ring instead of a cyclohexane ring, leading to distinct applications and reactivity.

Uniqueness: 1-(Hydroxymethyl)-2-methylcyclohexanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclohexane ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-(hydroxymethyl)-2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFQUJMGMVNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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